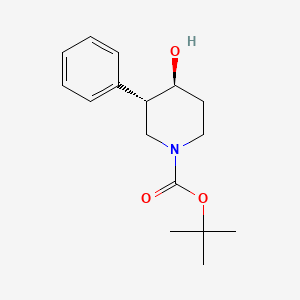

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate with appropriate reagents under controlled conditions . One common method includes the use of tert-butyl ®-2-ethynylpyrrolidine-1-carboxylate as a starting material, followed by a series of reduction and oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: Its piperidine core is a common motif in many bioactive molecules, making it a useful scaffold for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

- tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- N-Phenyl-4-piperidinamine

Uniqueness: trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is unique due to its specific structural features, such as the trans configuration and the presence of both hydroxyl and phenyl groups on the piperidine ring . These features contribute to its distinct chemical and biological properties compared to similar compounds .

Biological Activity

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate, often referred to as THPPC, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

THPPC has a complex molecular structure characterized by a piperidine ring with a tert-butyl ester, a hydroxyl group, and a phenyl group. Its molecular formula is C16H23NO3, with a molecular weight of 277.36 g/mol. The presence of specific functional groups imparts distinct reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| Key Functional Groups | Hydroxyl, Phenyl, Piperidine |

The biological activity of THPPC is primarily attributed to its interactions with various molecular targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- π-π Interactions : The phenyl group can participate in π-π interactions, enhancing binding stability to biological targets.

These interactions may modulate several biochemical pathways, making THPPC valuable in therapeutic contexts.

Role in PROTAC Development

THPPC serves as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system (UPS). This role is crucial for the development of targeted therapies in various diseases, including cancer.

Comparative Analysis with Similar Compounds

A comparison of THPPC with structurally similar compounds highlights its unique advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-4-hydroxypiperidine | C12H21NO3 | Lacks phenyl group |

| tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | C17H25NO4 | Contains additional hydroxymethyl group |

THPPC's specific substitution pattern enhances its reactivity and potential applications in biological systems.

Anti-Tuberculosis Activity

Recent studies have explored the anti-tubercular activity of compounds related to THPPC. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis. For instance, compounds derived from the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating potential therapeutic applications against tuberculosis .

Neuroprotective Effects

In neuropharmacological studies, THPPC has shown promise in protecting against neurodegenerative processes. In an experimental model mimicking Alzheimer's disease (AD), THPPC exhibited moderate protective effects against amyloid-beta (Aβ) deposition by reducing inflammatory markers such as TNF-α and free radicals . This suggests its potential role in AD treatment strategies.

Case Studies

- Study on PROTACs : Research demonstrated that THPPC-based PROTACs could effectively degrade target proteins implicated in cancer progression. The study highlighted the importance of linker flexibility and binding affinity in achieving successful protein degradation.

- Neuroprotective Study : A study investigating the effects of THPPC on Aβ aggregation showed that treatment with THPPC significantly reduced plaque formation compared to control groups, indicating its potential utility in AD therapeutics.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.